

2,6-Dinitroaniline (CAS: 606-22-4): An In-Depth Technical Guide

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Compound of Interest

Compound Name: 2,6-Dinitroaniline

Cat. No.: B188716

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Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: **2,6-Dinitroaniline** is a yellow crystalline organic compound that serves as a crucial intermediate in the synthesis of various chemicals, most notably dinitroaniline herbicides and azo dyes.^[1] Its well-defined chemical reactivity and structure make it a subject of interest in synthetic chemistry. For drug development professionals, understanding the biological mechanism of its derivatives—specifically their interaction with microtubules—provides a valuable case study in targeted molecular action. This guide offers a comprehensive overview of its physicochemical properties, toxicological profile, synthesis, and the biological pathways affected by its derivatives.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of **2,6-Dinitroaniline** is fundamental for its application in research and synthesis.

Physicochemical Properties

The key physicochemical properties of **2,6-Dinitroaniline** are summarized below, providing essential data for handling, storage, and experimental design.

Property	Value	Reference
Molecular Formula	C ₆ H ₅ N ₃ O ₄	[2]
Molecular Weight	183.12 g/mol	[2]
Appearance	Yellow to orange crystalline powder/needles	[1][3]
Melting Point	139-140 °C (may decompose)	[3]
Boiling Point	Decomposes before boiling	[4]
Solubility	Practically insoluble in water; Soluble in ethanol, ether, and hot benzene.	[3][5]
Vapor Pressure	5.94 x 10 ⁻⁷ mm Hg at 25°C	[6]
logP	1.8	[2]

Spectroscopic Data

Spectroscopic data is critical for the structural confirmation and purity assessment of **2,6-Dinitroaniline**.

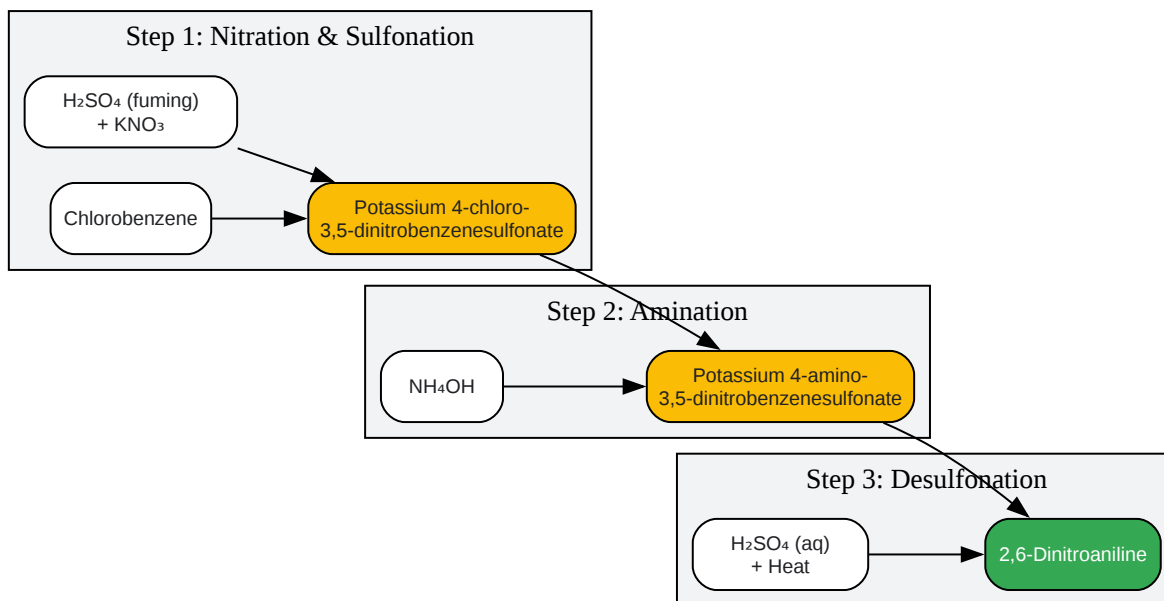
Technique	Key Peaks/Signals
¹ H NMR	(DMSO-d ₆) δ ~8.2 (d), ~7.8 (br s, NH ₂), ~6.9 (t)
¹³ C NMR	Signals consistent with a dinitro-substituted aniline ring
Infrared (IR)	Characteristic peaks for N-H (amine), C-H (aromatic), and N-O (nitro) stretching
Mass Spec (MS)	Molecular Ion (M ⁺) at m/z = 183

Synthesis and Applications

2,6-Dinitroaniline is synthesized through a multi-step process and serves as a precursor to several important classes of compounds.

Synthesis Workflow

The synthesis of **2,6-Dinitroaniline** can be achieved from chlorobenzene via a sulfonation, nitration, amination, and desulfonation sequence.[3][7]



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Caption: Synthesis workflow for **2,6-Dinitroaniline** from chlorobenzene.

Experimental Protocol: Synthesis

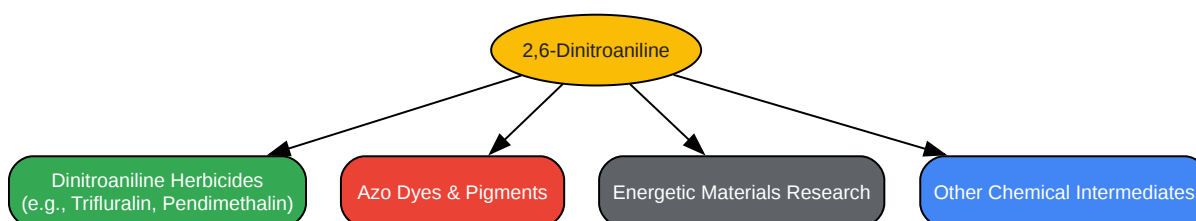
The following protocol is adapted from the established procedure in Organic Syntheses.[3]

- Nitration and Sulfonation: In a 1-L round-bottom flask, combine 50 mL of chlorobenzene, 300 mL of concentrated sulfuric acid, and 50 mL of fuming sulfuric acid. Heat the mixture on a steam bath for 2 hours, then cool to room temperature.
- Add 170 g of potassium nitrate in portions, maintaining the reaction temperature. After addition, stir for 9 hours.

- Pour the reaction mixture onto 3 kg of cracked ice and allow it to stand for 2 hours.
- Filter the precipitate (potassium 4-chloro-3,5-dinitrobenzenesulfonate) and recrystallize from boiling water.
- Amination: Place the recrystallized salt in a solution of 400 mL concentrated ammonium hydroxide and 400 mL water. Boil for 1 hour under a reflux condenser.
- Cool the solution to 5–10°C for 12 hours. Filter the resulting potassium 4-amino-3,5-dinitrobenzenesulfonate.
- Desulfonation: Place the damp salt in a solution of 200 mL concentrated sulfuric acid and 200 mL water. Boil vigorously under reflux for 6 hours.
- Purification: Pour the hot acid solution onto 1 kg of cracked ice and filter the crude **2,6-dinitroaniline**.
- Recrystallize the crude product from hot 95% ethanol with activated carbon (Norit) to yield pure, light orange needles of **2,6-Dinitroaniline**.

Core Applications

The primary industrial and research applications of **2,6-Dinitroaniline** stem from its role as a chemical intermediate.



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Caption: Key application areas for **2,6-Dinitroaniline**.

Toxicology and Safety

2,6-Dinitroaniline is a hazardous substance requiring careful handling. Its toxicological profile is critical for risk assessment in laboratory and industrial settings.

Toxicological Profile

Parameter	Value / Observation	Reference
Acute Oral Toxicity (LD ₅₀ , rat)	285 - 650 mg/kg	[4]
Acute Dermal Toxicity	Toxic in contact with skin	[2]
Acute Inhalation Toxicity	Toxic if inhaled	[2]
Carcinogenicity	Not definitively classified; however, several derivative dinitroaniline pesticides induce tumors in rats and/or mice.[8] There is concern for potential carcinogenicity based on structural alerts and genotoxicity of analogues.[9]	
Mutagenicity	Positive for mutation in Salmonella typhimurium assays.[10] Analogues show evidence of genotoxicity.[9]	
Organ Toxicity	May cause damage to organs through prolonged or repeated exposure.[2] Can cause methemoglobinemia, leading to anoxia.[6]	
Hazard Statements	H300/H310/H330 (Fatal if swallowed, in contact with skin, or if inhaled), H373 (May cause damage to organs through prolonged or repeated exposure), H411 (Toxic to aquatic life with long lasting effects)	

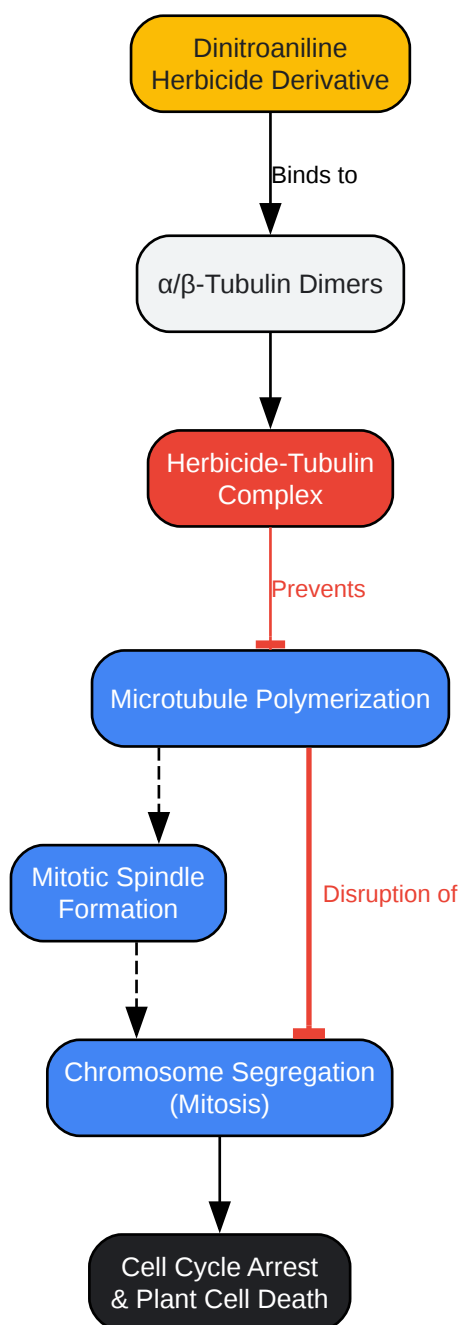
Biological Mechanism of Action: Dinitroaniline Derivatives

While **2,6-dinitroaniline** itself is primarily an intermediate, its herbicidal derivatives have a well-characterized mechanism of action relevant to cell biology and drug development.

Dinitroaniline herbicides act as potent disruptors of microtubule dynamics in plant cells.[\[5\]](#)[\[11\]](#)

Signaling Pathway: Microtubule Disruption

Dinitroaniline herbicides bind directly to tubulin dimers, preventing their polymerization into microtubules. This action halts cell division (mitosis) at pro-metaphase, leading to cell death.[\[5\]](#)
[\[11\]](#)



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Caption: Mechanism of microtubule disruption by dinitroaniline herbicides.

Experimental Protocol: In Vitro Microtubule Polymerization Assay

This assay measures the effect of a compound on tubulin assembly into microtubules by monitoring changes in light absorbance.[12]

- **Reagent Preparation:** Reconstitute lyophilized, high-purity tubulin protein (e.g., >99% pure porcine tubulin) in an ice-cold polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 3-5 mg/mL. Prepare a 10 mM working solution of GTP in the same buffer.
- **Compound Preparation:** Prepare serial dilutions of the test compound (e.g., a dinitroaniline derivative) in the polymerization buffer. Include a vehicle control (e.g., buffer with DMSO) and positive/negative controls (e.g., paclitaxel/nocodazole).
- **Assay Setup:** In a pre-chilled 96-well plate on ice, add the tubulin solution, GTP (to a final concentration of 1 mM), and the test compound or control to each well. The final volume is typically 100-200 µL.
- **Initiation and Measurement:** Immediately transfer the 96-well plate to a spectrophotometer pre-warmed to 37°C.
- **Data Acquisition:** Measure the increase in absorbance at 340 nm in kinetic mode, taking readings every 30-60 seconds for 60 minutes. The increase in absorbance is proportional to the mass of the microtubule polymer formed.
- **Data Analysis:** Plot absorbance versus time. Analyze the polymerization curves to determine the lag time, polymerization rate (V_{max}), and the steady-state polymer mass. Compare the curves from test compounds to controls to quantify inhibitory or enhancing effects.

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